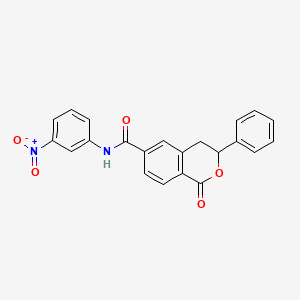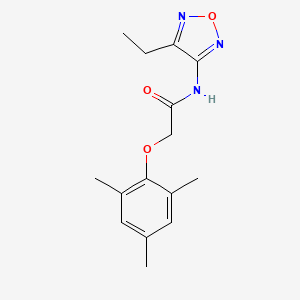![molecular formula C20H23N3O B11394652 N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11394652.png)
N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The compound also contains a benzamide group, which is a benzene ring attached to an amide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the condensation of 2-methylbutylamine with 2-formylbenzimidazole, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer and diabetes.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. For example, in the context of its potential antidiabetic effects, the compound may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and promoting glucose metabolism. The compound’s interaction with the allosteric site of glucokinase involves hydrogen bonding with key residues such as Arg63 .
Comparison with Similar Compounds
N-{[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methyl}benzamide can be compared with other benzimidazole derivatives, such as:
N-Butyl-N-methyl-benzamide: Similar in structure but lacks the benzimidazole ring.
Benzene, (1-methylbutyl)-: Contains a benzene ring with a different substituent pattern.
Thiazole derivatives: Share some structural similarities but contain a sulfur atom in the ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzimidazole and benzamide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23N3O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[[1-(2-methylbutyl)benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C20H23N3O/c1-3-15(2)14-23-18-12-8-7-11-17(18)22-19(23)13-21-20(24)16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3,(H,21,24) |
InChI Key |
PMZYNPMJXVPNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(4-fluorophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11394583.png)
![methyl [3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B11394587.png)

![5-chloro-N-(4-ethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11394593.png)
![6-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11394610.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B11394614.png)
![5-{[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11394622.png)
![(4-Ethoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11394626.png)

![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B11394637.png)
![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11394640.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11394641.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11394650.png)
